molecular formula C7H9BrN2O B8268824 2-(6-Bromopyrazin-2-yl)propan-2-ol

2-(6-Bromopyrazin-2-yl)propan-2-ol

Cat. No.: B8268824
M. Wt: 217.06 g/mol
InChI Key: BHSXWQRNCJFOAN-UHFFFAOYSA-N
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Description

2-(6-Bromopyrazin-2-yl)propan-2-ol is an organic compound with the molecular formula C7H9BrN2O. It is characterized by the presence of a bromine atom attached to a pyrazine ring, which is further connected to a propan-2-ol group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine, which can then be further modified to introduce the propan-2-ol group .

Industrial Production Methods

Industrial production of 2-(6-Bromopyrazin-2-yl)propan-2-ol often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyrazin-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine ketones, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

2-(6-Bromopyrazin-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(6-Bromopyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyrazin-2-yl)propan-2-ol is unique due to the presence of both the bromine atom and the propan-2-ol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(6-bromopyrazin-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-9-4-6(8)10-5/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSXWQRNCJFOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC(=N1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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